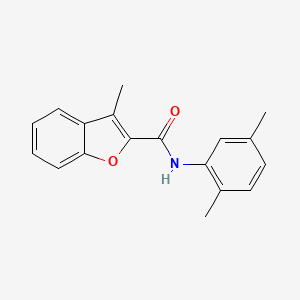

N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Description

N-(2,5-Dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide compound featuring a 2,5-dimethylphenyl group attached to the carboxamide moiety and a methyl substituent at the 3-position of the benzofuran core. The compound’s design leverages substituent positioning (e.g., 2,5-dimethylphenyl) and lipophilicity, factors critical to PET inhibition in related molecules.

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C18H17NO2/c1-11-8-9-12(2)15(10-11)19-18(20)17-13(3)14-6-4-5-7-16(14)21-17/h4-10H,1-3H3,(H,19,20) |

InChI Key |

PHFTZOVWLIREHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine, such as 2,5-dimethylaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and efficiency. Additionally, continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine or alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

Biology: It is used in biochemical assays to investigate enzyme activity, protein-ligand interactions, and cellular pathways.

Medicine: The compound is explored for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate cellular pathways and physiological processes, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The PET-inhibiting activity of N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide can be contextualized through comparisons with structurally analogous N-(disubstituted-phenyl)carboxamides, particularly those evaluated in . Below is a detailed analysis of substituent effects, activity trends, and hypotheses for the target compound.

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the anilide ring significantly influence PET inhibition. Key findings from include:

- 2,5-Dimethylphenyl substituents : Exhibited high PET-inhibiting activity (IC50 ~10 µM) despite methyl groups being electron-donating (EDG). This suggests that lipophilicity and steric alignment may compensate for the absence of electron-withdrawing effects .

- 2,5-Difluorophenyl substituents : Similarly active (IC50 ~10 µM), with fluorine’s electron-withdrawing nature (EWG) enhancing binding affinity to photosystem II .

Core Structure Differences: Benzofuran vs. Naphthalene

While the target compound shares the 2,5-dimethylphenyl group with active naphthalene-carboxamides, its benzofuran core introduces distinct properties:

- Lipophilicity : The benzofuran core may alter solubility and membrane penetration compared to the hydroxynaphthalene scaffold.

- Steric and Electronic Effects : The 3-methyl group on benzofuran could modify steric interactions or electronic distribution at the binding site.

Hypothesized Activity of the Target Compound

The 2,5-dimethylphenyl group is associated with optimal activity in naphthalene derivatives, likely due to:

- Enhanced lipophilicity for chloroplast membrane penetration.

- Favorable steric alignment in the photosystem II binding pocket.

Data Table: Comparative Analysis of PET-Inhibiting Carboxamides

Key : EDG = Electron-donating group; EWG = Electron-withdrawing group.

Mechanistic Insights and Limitations

- Substituent Position Dominance : The 2,5-substitution pattern appears critical across analogs, regardless of electronic effects. Ortho/para positioning may facilitate optimal binding.

- Core-Dependent Variability : The benzofuran core’s impact on activity remains unvalidated. Naphthalene derivatives benefit from hydrogen bonding via the hydroxyl group, absent in benzofuran analogs.

- Contradictory Electronic Effects : Both EDG (methyl) and EWG (fluoro) substituents achieve high activity, suggesting lipophilicity and steric factors may outweigh electronic contributions .

Biological Activity

N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound belonging to the class of benzofuran carboxamides. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of a benzofuran ring fused with a carboxamide group, along with a dimethyl-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular homeostasis.

- Receptor Modulation : It has the potential to act as an agonist or antagonist at various receptors, influencing signaling pathways within cells.

- Gene Expression Regulation : The compound could modulate the expression levels of genes associated with critical biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, an investigation into related benzofuran derivatives revealed their ability to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins and other apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains and fungi. A related study highlighted the potential for benzofuran derivatives to act against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Inhibition of Mcl-1 : Research on similar compounds has indicated their ability to inhibit Myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in cancer cell survival. These inhibitors demonstrated significant binding affinities and induced apoptosis in Mcl-1-dependent cancer cells .

- Antimicrobial Evaluation : A study assessing various benzofuran derivatives found that certain substitutions enhanced antimicrobial efficacy against specific pathogens. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzofuran ring could improve activity .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Benzofuran with methyl substitutions | High | Enhanced binding affinity |

| Benzofuran with methoxy groups | Moderate | Improved solubility |

| Benzofuran without substitutions | Low | Reduced biological activity |

Q & A

Q. What are the established synthetic methodologies for N-(2,5-dimethylphenyl)-3-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Benzofuran core construction : Starting with substituted benzofuran precursors, such as 3-methyl-1-benzofuran-2-carboxylic acid, via cyclization reactions using catalysts like palladium for C-H activation .

- Amide bond formation : Coupling the benzofuran-carboxylic acid with 2,5-dimethylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) or transamidation in a one-pot reaction .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the structural integrity of the compound validated in academic research?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, the methyl groups on the phenyl ring (2,5-dimethyl) appear as distinct singlets in H NMR .

- X-ray crystallography : Resolves spatial arrangement of the benzofuran and dimethylphenyl moieties .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for CHNO: calculated 301.14, observed 301.14) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the amide group’s hydrogen-bonding capacity .

- Solubility and stability : HPLC-based kinetic studies in PBS or DMSO to determine suitability for downstream assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst screening : Palladium complexes (e.g., Pd(OAc)) with ligands like XPhos enhance C-H arylation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity, while microwave-assisted synthesis reduces time .

- Temperature control : Maintaining 60–80°C during amidation minimizes side-product formation .

Q. How to resolve contradictory spectral data during structural characterization?

- Cross-validation : Combine H-C HSQC and NOESY NMR to distinguish overlapping signals from methyl groups and aromatic protons .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and compare with experimental data .

- Alternative techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm for the amide C=O) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Target identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate binding proteins .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with potential targets like kinase domains .

- Gene expression profiling : RNA-seq or qPCR to identify pathways altered post-treatment (e.g., apoptosis-related genes) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Core modifications : Substitute the 3-methyl group on benzofuran with halogens or bulky substituents to assess steric effects .

- Amide linker variations : Replace the dimethylphenyl group with heteroaromatic rings (e.g., thiophene) to study electronic impacts .

- Bioisosteric replacements : Swap the benzofuran core with indole or naphthofuran to evaluate scaffold flexibility .

Q. What advanced analytical techniques address stability challenges in formulation?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by UPLC-MS to identify degradation products .

- Solid-state NMR : Monitors amorphous vs. crystalline phase transitions affecting solubility .

- Accelerated stability testing : ICH guidelines (25°C/60% RH) over 6 months to predict shelf-life .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

- Assay standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Cell line variability : Test multiple cell lines (e.g., primary vs. immortalized) to rule out lineage-specific effects .

- Dose-response validation : EC/IC curves with 95% confidence intervals to ensure reproducibility .

Q. What methodologies reconcile discrepancies in solubility measurements?

- Dynamic light scattering (DLS) : Detects aggregates that skew traditional UV-Vis or HPLC solubility readings .

- pH-solubility profiling : Titrate from pH 1–8 to identify optimal formulation conditions .

- Co-solvent screening : Test DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.